Imidazo[1,2-b]pyridazine-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-b]pyridazine-3-acetic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridazine ring. The presence of an acetic acid moiety at the 3-position further enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-acetic acid typically involves multi-step reactions. One common method includes the condensation of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by cyclization with active electrophiles such as ethyl bromoacetate . Another approach involves the use of iodine as a catalyst in a one-pot three-component condensation reaction, which provides good yields at room temperature .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of cost-effective catalysts and reagents, along with optimized reaction conditions, ensures high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[1,2-b]pyridazine-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the acetic acid moiety, where electrophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using iodine or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit enhanced biological activity and chemical stability.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-b]pyridazine-3-acetic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Imidazo[1,2-b]pyridazine derivatives are used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of imidazo[1,2-b]pyridazine-3-acetic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and wide range of applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Exhibits diverse biological activities, including antiviral, antimicrobial, and cytotoxic effects.
Uniqueness: Imidazo[1,2-b]pyridazine-3-acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety, which enhances its chemical reactivity and potential biological activity. Its ability to inhibit TAK1 at nanomolar concentrations sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H7N3O2 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-imidazo[1,2-b]pyridazin-3-ylacetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)4-6-5-9-7-2-1-3-10-11(6)7/h1-3,5H,4H2,(H,12,13) |
InChI-Schlüssel |
QLXGNMZFPKQPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2N=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.